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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for detecting contaminants in lithium bromide (LiBr).

General Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in lithium bromide and why are they a

concern?

A1: Common contaminants in lithium bromide solutions include heavy metals (like iron,

copper, and chromium), other ionic species (such as chlorides and sulfates), organic

compounds, and non-condensable gases.[1] These impurities are a major concern as they can

lead to corrosion of equipment, reduced heat transfer efficiency, crystallization, and overall

degradation of system performance, particularly in applications like absorption refrigeration

systems.[1][2] Even trace amounts of these contaminants can have a significant impact.[1]

Q2: How do I choose the right analytical technique for my sample?

A2: The choice of technique depends on the target contaminant.

For heavy metals: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively

Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are ideal for their high

sensitivity and ability to detect trace levels.[1][3] Atomic Absorption Spectrometry (AAS) is a

cost-effective alternative.[3]
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For ionic contaminants (e.g., chlorides, sulfates): Ion Chromatography (IC) is the premier

technique.[1][4]

For water content: Karl Fischer Titration is the standard and most accurate method.[5][6]

For certain metal ions and organic compounds: UV-Vis Spectrophotometry can be a simple

and cost-effective method when a suitable chromogenic reaction is available.[7][8]

Q3: What are the typical purity levels of commercial lithium bromide?

A3: Commercial grades of lithium bromide can vary. High-purity grades for applications like

battery precursors can have an assay of ≥99.995% on a trace metals basis.[9] Reagent grades

often have a purity of greater than 99.9%.[10] For industrial applications like absorption

refrigeration, the purity is also critical, as impurities can cause significant operational issues.[1]

Logical Workflow: Selecting an Analytical Technique
The following diagram illustrates a logical workflow for selecting the appropriate analytical

technique based on the contaminant of interest.
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Identify Contaminant of Interest in LiBr Sample

What is the nature of the contaminant?

Heavy Metals
(Fe, Cu, Cr, Pb, Cd)

Metallic

Anions
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Ionic

Water (H2O)

Solvent

Organic Compounds

Organic

ICP-MS / ICP-OES Ion Chromatography (IC) Karl Fischer Titration UV-Vis Spectrophotometry

If chromogenic
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Caption: Workflow for selecting an analytical technique.

Inductively Coupled Plasma - Mass Spectrometry
(ICP-MS) for Heavy Metals
ICP-MS is a powerful technique for determining trace and ultra-trace level metallic

contaminants due to its high sensitivity and specificity.[11]

ICP-MS FAQs
Q1: Why is ICP-MS preferred for heavy metal analysis in LiBr?

A1: ICP-MS offers superior low detection limits, high throughput, and a wide linear range,

making it ideal for quantifying potentially toxic heavy metals like arsenic, cadmium, and lead at

the very low concentrations relevant for high-purity materials.[11][12]
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Q2: What kind of sample preparation is required for analyzing LiBr solutions with ICP-MS?

A2: A simple dilution is typically required. The LiBr sample is diluted with high-purity deionized

water and a small amount of nitric acid (e.g., 2%) to stabilize the metal ions in the solution.[13]

An internal standard is also added to correct for matrix effects and instrument drift.[14]

ICP-MS Troubleshooting Guide
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Issue Possible Cause Suggested Solution

Poor Sensitivity / Low Signal

1. Incorrect instrument

parameters: Plasma power,

gas flow rates, or lens voltages

are not optimized.

1. Run the instrument's

performance check and auto-

tuning routines.[13]

2. Sample introduction issue:

Clogged nebulizer or worn

pump tubing.

2. Check the nebulizer for

blockages and inspect the

pump tubing for flatness or

wear. Replace if necessary.

3. High salt concentration: The

high LiBr matrix is suppressing

the ion signal.

3. Increase the dilution factor

of the sample. Ensure the total

dissolved solids are within the

instrument's tolerance.

High Background /

Interferences

1. Isobaric interference: An

isotope of another element has

the same mass as the target

analyte.

1. Use a collision/reaction cell

(e.g., helium mode) to remove

polyatomic interferences.[14]

Select an alternative isotope

for quantification if available.

2. Contaminated reagents:

Impurities in the dilution water,

acid, or internal standard.

2. Prepare a reagent blank

using the same water, acid,

and internal standard to check

for contamination. Use high-

purity, trace-metal grade

reagents.[13]

Poor Reproducibility (High

%RSD)

1. Unstable plasma:

Fluctuations in RF power or

gas flows.

1. Allow the instrument to

warm up for at least 30-60

minutes. Check the gas supply

and regulators for stable

pressure.

Troubleshooting & Optimization
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2. Inconsistent sample uptake:

Air bubbles in the sample

tubing.

2. Check all connections

between the autosampler

probe and the nebulizer.

Ensure the sample probe is

fully submerged in the sample.

3. Memory effects: Carryover

from a previous high-

concentration sample.

3. Increase the rinse time

between samples. Use a more

aggressive rinse solution (e.g.,

higher acid concentration).

Quantitative Data for ICP-MS Analysis
Parameter Value / Range Notes

Typical Analytes As, Cd, Cr, Cu, Fe, Ni, Pb, Tl

These are common and

potentially toxic heavy metals.

[1][11]

Detection Limits (LOD) 0.1 - 10 µg/L (ppb)

Varies by element and

instrument. Can reach sub-ppb

levels.[11][15]

Quantification Limits (LOQ) 1.5 - 60 µg/L (ppb)

Represents the lowest

concentration that can be

reliably quantified.[15]

Linearity (r) >0.999

Demonstrates a strong

correlation between signal and

concentration.[11]

Sample Dilution Factor 10x to 50x

Dependent on the initial LiBr

concentration to minimize

matrix effects.[14]

Internal Standards Y, Bi, Rh, In

Used to correct for

instrumental drift and matrix

suppression.[14][15]

Experimental Protocol: Heavy Metal Analysis by ICP-MS
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Standard Preparation:

Prepare a series of calibration standards by diluting a certified multi-element stock solution

with 2% trace-metal grade nitric acid.[13]

The concentration range should bracket the expected contaminant levels in the samples

(e.g., 1, 5, 10, 50, 100 µg/L).[15]

Add an internal standard stock solution (e.g., Yttrium, Bismuth) to all blanks, standards,

and samples to a final concentration of ~20 µg/L.[15]

Sample Preparation:

Accurately weigh approximately 1 gram of the lithium bromide sample into a 50 mL

metal-free centrifuge tube.

Add 2% nitric acid to bring the final volume to 50 mL (this constitutes a 50x dilution).

Add the same amount of internal standard as used in the calibration standards.

Cap the tube and vortex until the sample is fully dissolved.

Instrumental Analysis:

Warm up the ICP-MS system for at least 30 minutes.

Perform daily performance checks and tuning using a manufacturer-provided tuning

solution.[13]

Set up the analytical sequence: reagent blank, calibration standards (from lowest to

highest concentration), quality control checks, and then the prepared LiBr samples.

Analyze the samples using optimized instrument parameters (e.g., RF power, gas flows,

collision cell mode).[11]

Data Processing:

Troubleshooting & Optimization
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Construct a calibration curve for each analyte by plotting the intensity ratio (analyte signal /

internal standard signal) against the concentration.

Quantify the concentration of heavy metals in the LiBr samples using the generated

calibration curves.

Apply the dilution factor to calculate the final concentration in the original, undiluted

sample.

Experimental Workflow: ICP-MS Analysis
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Caption: Experimental workflow for ICP-MS analysis.
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Ion Chromatography (IC) for Anionic Contaminants
Ion chromatography is the most suitable method for determining the concentration of common

anionic impurities like chloride (Cl⁻) and sulfate (SO₄²⁻) in lithium bromide solutions.[1]

IC FAQs
Q1: What are the basic components of an IC system?

A1: A basic IC system consists of an eluent source, a high-pressure pump, a sample injector, a

guard column, an analytical separation column, a suppressor, and a conductivity detector.[4]

Q2: What is the function of a suppressor in anion analysis?

A2: The suppressor is a key component that reduces the background conductivity of the eluent

(e.g., sodium carbonate/bicarbonate) while increasing the conductivity of the analyte ions. This

dual action significantly enhances the signal-to-noise ratio and improves detection sensitivity.

IC Troubleshooting Guide
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Issue Possible Cause Suggested Solution

Drifting or Noisy Baseline

1. Temperature fluctuations:

Room temperature changes

are affecting the conductivity

detector.

1. Use a column and detector

cell temperature control

module if available. Ensure the

lab has stable ambient

temperature.[4]

2. Contaminated or old eluent:

Eluent has absorbed CO₂ from

the air or contains impurities.

2. Prepare fresh eluent using

high-purity, degassed

deionized water and reagent-

grade chemicals.

3. Column bleed: The

stationary phase of the column

is degrading.

3. Flush the column with water.

If the problem persists, replace

the column.[4]

Variable Retention Times

1. Unstable pump flow: Air

bubbles in the pump or faulty

check valves.

1. Purge the pump to remove

air bubbles. If the flow is still

unstable, clean or replace the

pump check valves.[4]

2. Inconsistent eluent

concentration: Eluent was

prepared incorrectly or is

degrading.

2. Prepare fresh eluent,

ensuring all components are

accurately measured.

3. Column overloading:

Injecting a sample that is too

concentrated.

3. Dilute the sample further

and re-inject. Consider a

column with a higher capacity.

[4]

Poor Peak Shape (Tailing or

Fronting)

1. Contaminated

guard/analytical column:

Particulates or strongly

retained species are on the

column frit or stationary phase.

1. Replace the guard column.

Try cleaning the analytical

column according to the

manufacturer's instructions.[4]

2. Improper sample matrix:

The high concentration of

2. Dilute the sample

significantly with deionized

water to reduce matrix effects.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 22 Tech Support

https://documents.thermofisher.com/TFS-Assets/CMD/brochures/br-73203-ic-troubleshooting-guide-br73203-en.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/brochures/br-73203-ic-troubleshooting-guide-br73203-en.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/brochures/br-73203-ic-troubleshooting-guide-br73203-en.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/brochures/br-73203-ic-troubleshooting-guide-br73203-en.pdf
https://documents.thermofisher.com/TFS-Assets/CMD/brochures/br-73203-ic-troubleshooting-guide-br73203-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bromide ions is interfering with

the chromatography.

3. Column bed

compression/void: The packed

bed inside the column is

compromised.

3. Reverse-flush the column at

a low flow rate. If this fails, the

column may need to be

repacked or replaced.[16]

Quantitative Data for IC Analysis
Parameter Value / Range Notes

Typical Analytes
Chloride (Cl⁻), Sulfate (SO₄²⁻),

Nitrate (NO₃⁻)

Key ionic impurities affecting

LiBr solution quality.[1]

Typical Eluent
Sodium Carbonate / Sodium

Bicarbonate

A common eluent for anion

analysis.

Column Type Anion exchange

The stationary phase has a

positive charge to retain

anions.

Detection Method Suppressed Conductivity
Provides the best sensitivity for

ionic analytes.[4]

Typical Run Time 10 - 20 minutes
Per sample, depending on the

specific method and analytes.

Experimental Protocol: Anion Analysis by IC
Eluent Preparation:

Prepare the eluent by dissolving appropriate amounts of sodium carbonate and sodium

bicarbonate in high-purity, degassed, deionized water (e.g., 1.8 mM Na₂CO₃ / 1.7 mM

NaHCO₃).

Filter the eluent through a 0.45 µm filter before use.

Standard Preparation:
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Prepare a stock standard containing known concentrations of chloride and sulfate (e.g.,

1000 mg/L).

Create a series of working standards by diluting the stock standard with deionized water to

cover the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

Sample Preparation:

Accurately weigh a known amount of the lithium bromide sample.

Dissolve it in a known volume of deionized water to achieve a significant dilution (e.g.,

1:100 or 1:1000) to minimize interference from the high concentration of bromide ions.

Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.

Instrumental Analysis:

Equilibrate the IC system with the eluent until a stable baseline is achieved.

Set up the analytical sequence including blanks, calibration standards, and prepared

samples.

Inject the samples and standards into the IC system.

Data Processing:

Identify the chloride and sulfate peaks in the chromatogram based on their retention times

compared to the standards.

Generate a calibration curve for each anion by plotting peak area against concentration.

Calculate the concentration of the anions in the diluted sample and apply the dilution

factor to determine the final concentration in the original LiBr sample.

Karl Fischer Titration for Water Content
Karl Fischer (KF) titration is a highly specific and accurate method for the determination of

water content in a wide variety of samples, including salts like lithium bromide.[6][17] It is
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considered the gold standard for water determination.[5]

Karl Fischer FAQs
Q1: What is the difference between volumetric and coulometric Karl Fischer titration?

A1: Volumetric KF titration involves adding a titrant of known concentration (the KF reagent) to

the sample until an endpoint is reached, and is suitable for samples with water content from

100 ppm to 100%. Coulometric KF titration generates the iodine reagent in-situ via an

electrochemical reaction.[6] It is extremely sensitive and ideal for samples with very low water

content (1 ppm to 5%).[17]

Q2: Can the high concentration of bromide interfere with the KF reaction?

A2: The bromide ion itself does not typically interfere with the Karl Fischer reaction, which is a

specific reaction between iodine and water in the presence of sulfur dioxide and a base.[6]

However, the physical properties of the concentrated salt solution (viscosity, solubility) must be

considered when choosing the solvent and sample size.
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Issue Possible Cause Suggested Solution

Inaccurate or Non-reproducible

Results

1. Ambient moisture: High

humidity in the laboratory is

leaking into the titration cell.

1. Ensure all seals on the

titration cell are tight. Replace

the desiccant in the drying

tubes. Maintain low ambient

humidity.

2. Incorrect sample size:

Sample size is too large or too

small for the instrument's

range.

2. Adjust the sample weight so

the amount of water titrated is

within the optimal range of the

instrument (e.g., for

coulometers, 10 µg to 200 mg

H₂O).[17]

3. Side reactions: Other

components in the sample are

reacting with the KF reagents.

3. While unlikely for pure LiBr,

if other contaminants are

present, consider using a KF

oven to evaporate the water

from the sample into the cell,

leaving interfering components

behind.[18]

Slow Titration or Unstable

Endpoint

1. Depleted reagents: The KF

reagents have lost their

capacity.

1. Replace the anolyte and

catholyte (for coulometric) or

the titrant (for volumetric).

2. Poor sample dissolution:

The LiBr sample is not

dissolving properly in the KF

solvent.

2. Choose a suitable solvent.

Methanol is common, but

specialized solvents are

available for salts. Gentle

stirring can aid dissolution.

3. Fouled electrode: The

platinum indicator electrode is

coated.

3. Carefully clean the electrode

according to the

manufacturer's instructions.

Quantitative Data for Karl Fischer Titration
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Parameter Value / Range Notes

Determination Range

(Coulometric)
10 µg to 200 mg H₂O

Ideal for trace water analysis.

[17]

Resolution (Coulometric) 0.1 µg H₂O
Demonstrates the high

sensitivity of the technique.[17]

Accuracy / Precision
Typically within 1% of available

water

Highly accurate and precise

method.[6]

Typical Solvent Anhydrous Methanol
A common solvent for

dissolving the sample.

Experimental Protocol: Water Determination by
Coulometric KF

Instrument Preparation:

Ensure the titration cell is clean, dry, and properly assembled with fresh KF reagents

(anolyte and catholyte).

Turn on the instrument and allow the reagent to precondition (titrate to a dry, stable

endpoint). This removes any ambient moisture from the cell.

Sample Handling:

Accurately weigh a suitable amount of the lithium bromide sample using an analytical

balance. The sample should be handled quickly to minimize exposure to atmospheric

moisture.

The target sample size should contain an amount of water appropriate for the instrument

(e.g., 500-1000 µg).

Titration:

Quickly introduce the weighed sample into the titration cell through the sample port.

Troubleshooting & Optimization
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The titrator will automatically start the titration, generating iodine to react with the water

from the sample.

The instrument detects the endpoint when all the water has been consumed and a slight

excess of iodine is present.

Calculation:

The instrument calculates the amount of water in micrograms based on the total charge

passed to generate the iodine (Faraday's law).

The water content is then expressed as a percentage or in parts per million (ppm) based

on the initial sample weight:

Water Content (ppm) = (µg of H₂O detected / sample weight in g)

UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a widely used technique that can be adapted for determining the

concentration of certain metal ions after they form a colored complex with a specific reagent.[8]

It is a cost-effective and straightforward method.

UV-Vis Spectrophotometry FAQs
Q1: How does UV-Vis spectrophotometry work for contaminant detection?

A1: The method is based on Beer-Lambert's Law. A specific reagent is added to the sample

that reacts with the target contaminant (e.g., a heavy metal ion) to form a colored complex.[19]

The amount of light absorbed by this colored solution at a specific wavelength is directly

proportional to the concentration of the contaminant.[8]

Q2: What are the main limitations of this technique?

A2: The primary limitations are potential interferences and lower sensitivity compared to

methods like ICP-MS. Other ions or compounds in the sample may also react with the reagent

or absorb light at the same wavelength, leading to inaccurate results.[19] Therefore, the

method's selectivity is highly dependent on the chosen complexing reagent and reaction

conditions (like pH).[20]
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UV-Vis Spectrophotometry Troubleshooting Guide
Issue Possible Cause Suggested Solution

Non-linear Calibration Curve

1. Concentration too high: The

absorbance values are outside

the linear range of the

instrument (>1.5 AU).

1. Dilute the standards and

samples to fall within the linear

range of the

spectrophotometer.

2. Chemical equilibrium shift:

The complex formation

reaction is not going to

completion at higher

concentrations.

2. Ensure the complexing

reagent is in sufficient excess

for all standards. Check and

optimize the pH and reaction

time.

Drifting Absorbance Reading

1. Unstable complex: The

colored complex is degrading

over time.

1. Measure the absorbance

within the stability period of the

complex. Some complexes are

only stable for a short time.[19]

2. Instrument drift: The lamp or

detector is not stable.

2. Allow the instrument lamp to

warm up for at least 30

minutes. Re-blank the

instrument periodically with a

reagent blank.

Poor Sensitivity

1. Incorrect wavelength: The

absorbance is not being

measured at the wavelength of

maximum absorbance (λmax).

1. Scan the absorbance of one

of the colored standards

across a range of wavelengths

to determine the correct λmax.

2. Sub-optimal reaction

conditions: The pH is not

optimal for color development.

2. Adjust the pH of the solution

to the optimal value for the

specific colorimetric reaction.

[20]

Quantitative Data for Spectrophotometric Analysis
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Parameter Value / Range Notes

Example Analyte Cadmium (Cd), Lead (Pb)

Often determined using

specific colorimetric reagents.

[7][20]

Example Reagent Alizarin Red S (for Cd)
Forms a deep greenish-yellow

chelate with cadmium.[7][19]

Wavelength (λmax)
422 nm (for Cd-Alizarin

complex)

The wavelength of maximum

absorbance for the colored

complex.[7][19]

Linear Range e.g., 8 - 170 ng/mL (for Pb)

The concentration range

where absorbance is

proportional to concentration.

[20]

Molar Absorptivity (ε) ~10³ - 10⁶ L mol⁻¹ cm⁻¹

A measure of how strongly the

complex absorbs light; higher

is better.[7][20]

Experimental Protocol: Spectrophotometric
Determination of Cadmium
This protocol is based on the use of Alizarin Red S as the chromogenic agent.[7][19]

Reagent Preparation:

Prepare a stock solution of the Alizarin Red S reagent by dissolving a known amount in

deionized water.

Prepare a buffer solution to maintain the optimal pH for the reaction (e.g., slightly acidic).

[19]

Standard Preparation:

Prepare a 1000 mg/L stock solution of cadmium.
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Create a series of working standards (e.g., 0.5, 1, 2, 5, 10 mg/L) by diluting the stock

solution.

Sample Preparation:

Dissolve a known weight of the lithium bromide sample in a known volume of deionized

water.

Transfer an aliquot of this solution to a volumetric flask.

Color Development:

To each flask (for standards and samples), add the buffer solution to adjust the pH.

Add a fixed volume of the Alizarin Red S reagent solution.

Dilute to the final volume with deionized water and mix well.

Allow the color to develop for a specified time until the reaction is complete and the

absorbance is stable.[19]

Measurement:

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the

cadmium-alizarin complex (e.g., 422 nm).[19]

Use a "reagent blank" (containing everything except cadmium) to zero the instrument.

Measure the absorbance of each standard and the prepared sample.

Calculation:

Plot a calibration curve of absorbance versus the concentration of the cadmium standards.

Determine the concentration of cadmium in the prepared sample solution from the

calibration curve.

Calculate the original concentration in the solid lithium bromide sample, accounting for

all dilutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Analysis of Contaminants in
Lithium Bromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125157#analytical-techniques-for-detecting-
contaminants-in-lithium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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